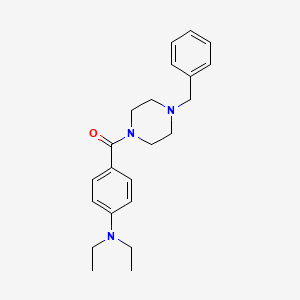![molecular formula C21H23FN2O3 B3479173 N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3479173.png)
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
Descripción general
Descripción
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a benzamide group attached to an indole moiety, which is further substituted with fluoro and dimethyl groups.
Métodos De Preparación
The synthesis of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the fluoro and dimethyl groups. The final step involves the coupling of the indole derivative with 3,4-dimethoxybenzoyl chloride to form the desired benzamide compound .
Análisis De Reacciones Químicas
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or benzamide moieties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and dimethyl groups, along with the benzamide moiety, contributes to its specific interactions with biological targets and its potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-12-5-7-16(22)19-15(13(2)24-20(12)19)9-10-23-21(25)14-6-8-17(26-3)18(11-14)27-4/h5-8,11,24H,9-10H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWBYPAELMMUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479095.png)
![N-(2,6-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479101.png)

![methyl 3-[(1,3-benzothiazol-2-ylamino)carbonyl]-5-nitrobenzoate](/img/structure/B3479106.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B3479111.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3479113.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3479120.png)
![3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3479133.png)
![2-(4-TERT-BUTYLBENZAMIDO)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B3479147.png)
![N-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3479168.png)
![2-({7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3479170.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3479179.png)
![(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479191.png)
![(2Z,5Z)-3-ethyl-2-(ethylimino)-5-{[3-(4-fluorophenyl)-1-propanoyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3479198.png)
